Ethyl 2-acetamido-1,3-thiazole-5-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-aminothiazole-4-carboxylate Schiff bases involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an aldehyde or ketone in absolute ethanol, with a few drops of glacial acetic acid added. The reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-acetamido-1,3-thiazole-5-carboxylate has been utilized in the synthesis of complex heterocyclic structures, which are foundational in the development of compounds with potential therapeutic applications. For example, its derivatives have been designed and synthesized with the intention of targeting specific biological pathways relevant to diseases such as cancer. This includes efforts to develop treatments for colorectal cancer through the synthesis of compounds exhibiting significant anti-cancer activities in preliminary in vitro and in vivo assays (Ilyas et al., 2021). Similarly, derivatives of this compound have been synthesized for the exploration of new anti-diabetic agents, highlighting its versatility and potential in the synthesis of biologically active molecules (Abbasi et al., 2020).
Corrosion Inhibition
Research into the application of ethyl 2-acetamido-1,3-thiazole-5-carboxylate derivatives has extended into materials science, particularly in the context of corrosion inhibition. These derivatives have been shown to act as effective corrosion inhibitors for certain alloys in acidic environments. Studies have demonstrated that these compounds can significantly reduce the rate of corrosion through the formation of protective layers on metal surfaces, indicating their potential as cost-effective and efficient corrosion inhibitors (Raviprabha & Bhat, 2019).
Antimicrobial Activity
Additionally, ethyl 2-acetamido-1,3-thiazole-5-carboxylate and its derivatives have been assessed for their antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, contributing valuable insights into the development of new antimicrobial agents. The antimicrobial study of these derivatives provides a foundation for further research into their potential applications in combating infectious diseases (Desai, Bhatt, & Joshi, 2019).
properties
IUPAC Name |
ethyl 2-acetamido-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-9-8(14-6)10-5(2)11/h4H,3H2,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDHKMXKGFVKBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656843 |
Source
|
Record name | Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |
CAS RN |
106840-37-3 |
Source
|
Record name | Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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